

Technical Guide: Genotoxic Potential of 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Ethanimidamide, 2-chloro-N,N-dimethyl-*

CAS No.: 88670-14-8

Cat. No.: B8758973

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Executive Summary

2-Chloro-N,N-dimethylethanamine (CAS: 107-99-3; HCl salt: 4584-46-7), often referred to as DMC or Dimethylaminoethyl chloride, is a potent alkylating agent. It is structurally classified as a "nitrogen half-mustard."^[1] Unlike bifunctional nitrogen mustards (e.g., mechlorethamine) that cross-link DNA, DMC functions primarily as a monofunctional alkylator.

Its genotoxicity stems from the spontaneous formation of a highly electrophilic aziridinium ion in aqueous or physiological environments. This intermediate attacks nucleophilic centers in DNA, particularly the N7 position of guanine, leading to base modifications that can cause mispairing during replication.^[2] Under ICH M7 guidelines, DMC is classified as a mutagenic impurity (Class 2 or Class 1 depending on the weight of carcinogenicity evidence accepted), requiring control to Threshold of Toxicological Concern (TTC) levels or compound-specific Acceptable Intakes (AIs).

Mechanistic Basis of Genotoxicity

The genotoxicity of DMC is not inherent to the parent structure but is driven by its reactivity in solution. The mechanism follows an intramolecular nucleophilic substitution (

).^[2]

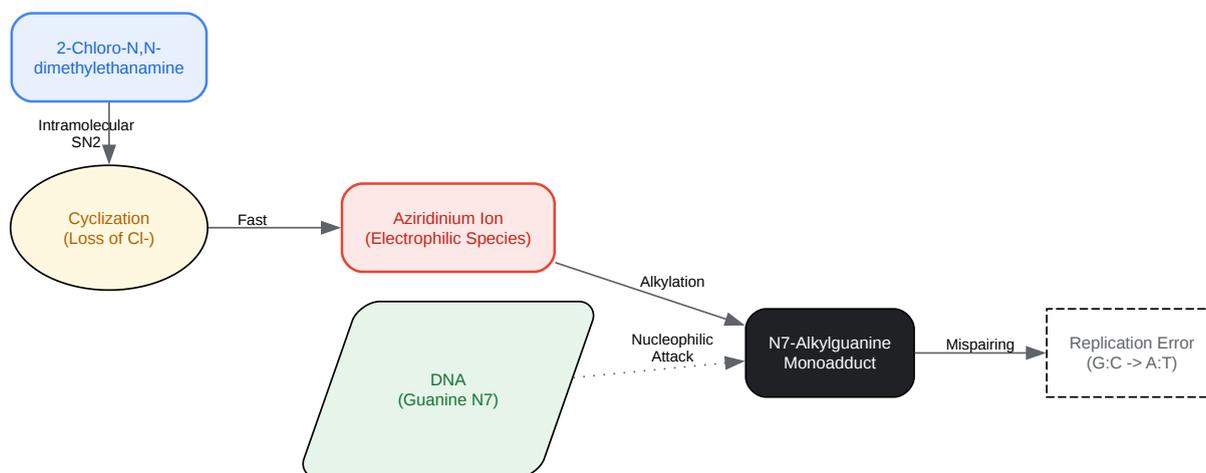
The Aziridinium Ion Intermediate

In neutral or basic aqueous conditions, the lone pair on the tertiary amine attacks the α -carbon bearing the chlorine atom. This displaces the chloride ion and forms a strained, positively charged aziridinium (ethyleneimmonium) ring.

- **Reactivity:** The ring strain and the positive charge make the carbons of the aziridinium ring highly electrophilic.[2]
- **DNA Target:** The N7 atom of guanine is the most nucleophilic site on DNA exposed in the major groove and is the primary target for alkylation.

Visualization of the Mechanism

The following diagram illustrates the transformation of DMC into the reactive aziridinium species and the subsequent formation of the DNA adduct.[3]



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Figure 1: Mechanism of DNA alkylation by DMC via aziridinium ion formation.

Genotoxicity Profile: Evidence Synthesis

In Vitro Mutagenicity (Ames Test)

DMC consistently tests positive in the Bacterial Reverse Mutation Assay (Ames Test), specifically in strains that detect base-pair substitutions.

Strain	Mutation Type	Result	Mechanism Note
TA1535	Base-pair substitution	POSITIVE	Highly sensitive to alkylating agents targeting GC pairs.
TA100	Base-pair substitution	POSITIVE	Detects base changes; often positive with/without S9 activation.
TA98	Frameshift	Negative/Weak	Monofunctional alkylators typically cause substitutions, not frameshifts.

Key Insight: Unlike indirect mutagens (e.g., aflatoxins) that require metabolic activation (S9 fraction) to become reactive, DMC is a direct-acting mutagen. However, its stability is pH-dependent; it is stable as a salt but reactive as a free base.

Carcinogenicity Risks

While long-term 2-year bioassays are limited compared to other mustards, available data indicates carcinogenic potential.

- Strain A Mouse Lung Tumor Bioassay: DMC was reported to significantly increase the incidence of lung tumors in Strain A mice following intraperitoneal injection [1].[4]
- Structure-Activity Relationship (SAR): As a nitrogen half-mustard, it shares the pharmacophore of known carcinogens like mechlorethamine and nitrogen mustard N-oxide.

Regulatory Framework & Control Strategy

Under ICH M7 (R1) guidelines, DMC is categorized based on its known mutagenicity and carcinogenic data.

- Classification: Class 2 (Known Mutagen, Limited Carcinogenicity Data) or Class 1 (Known Carcinogen, if Strain A mouse data is deemed sufficient by the specific regulatory body).
- Control Limit:
 - If Class 1: Compound-specific Acceptable Intake (AI) based on TD50.
 - If Class 2: Default TTC (Threshold of Toxicological Concern) of 1.5 μ g/day for lifetime exposure.

Calculation of Permitted Level

For a drug with a maximum daily dose (MDD) of 100 mg:

Experimental Protocols

Protocol A: Modified Ames Test for Reactive Amines

Standard Ames protocols may yield false negatives if the reactive aziridinium ion hydrolyzes before entering the bacteria. This modified protocol ensures exposure to the reactive species.

Objective: Assess mutagenicity while controlling spontaneous hydrolysis.

- Preparation of Test Article:
 - Dissolve DMC.HCl in DMSO (anhydrous). Rationale: Water triggers premature cyclization and hydrolysis.
 - Prepare concentrations immediately prior to use. Do not store frozen stock solutions of the free base.
- Tester Strains: Use *Salmonella typhimurium* TA100 and TA1535.
- Pre-incubation Method (Crucial):

- Mix 0.1 mL bacterial culture (cells/mL) with 0.5 mL S9 mix (or phosphate buffer) and 0.05 mL test solution.
- Incubate at 37°C for 20 minutes before adding top agar.
- Mechanism:^[2]^[3]^[5]^[6] This allows the aziridinium ion to form and interact with bacteria before being diluted/quenched by the aqueous agar overlay.
- Plating: Add 2.0 mL molten top agar (with trace histidine/biotin), mix, and pour onto minimal glucose agar plates.
- Incubation: 48–72 hours at 37°C.
- Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-response indicates a positive result.

Protocol B: Analytical Quantitation via GC-MS

To verify impurity clearance in drug substances, a highly sensitive method is required. DMC is polar and lacks a strong chromophore, making HPLC-UV unsuitable.

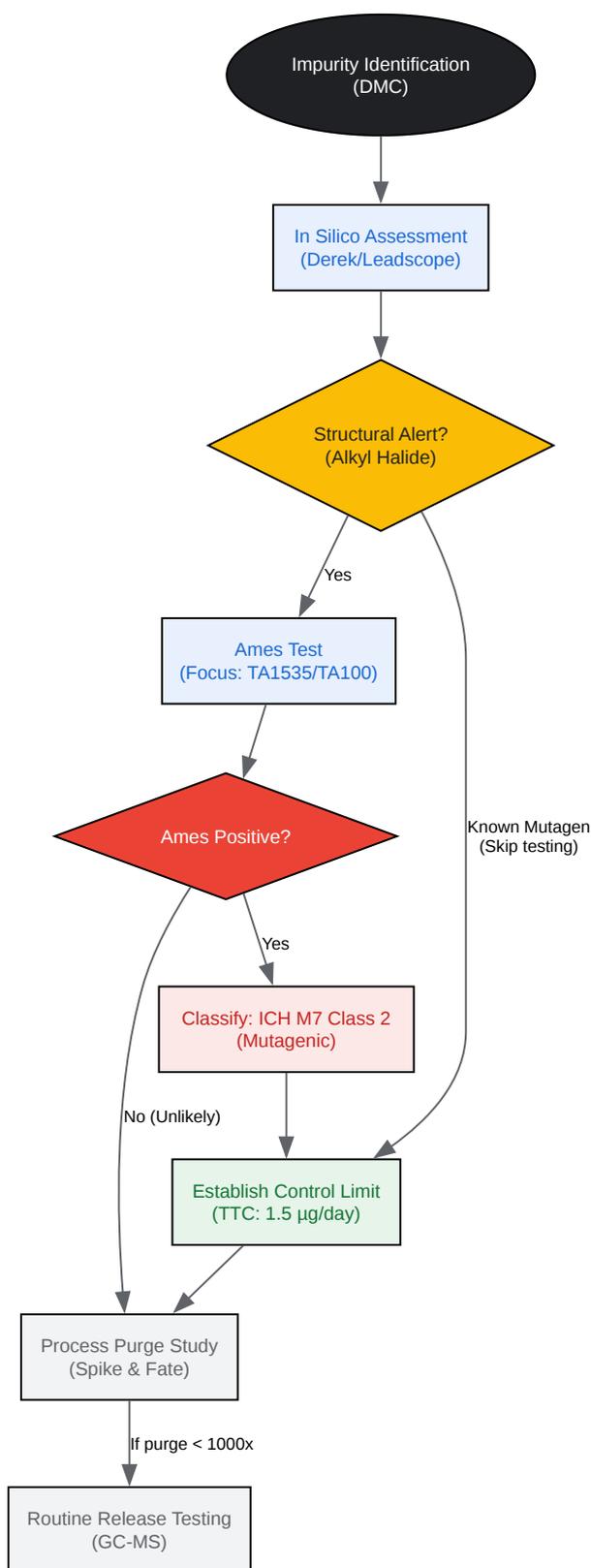
Method: Headspace or Direct Injection GC-MS.

- Sample Preparation:
 - Dissolve Drug Substance in 1M NaOH (aq) / Methylene Chloride extraction.
 - Note: The base liberates the free amine, which extracts into the organic layer.
- GC Parameters:
 - Column: DB-624 or equivalent (volatile amines).
 - Carrier Gas: Helium, 1.0 mL/min.
 - Injector: Splitless, 250°C.
- MS Detection:

- Mode: SIM (Selected Ion Monitoring).
- Target Ions: m/z 58 (Base peak,
), m/z 72.
- System Suitability:
 - Limit of Quantitation (LOQ) must be confirmed at
of the TTC limit (e.g., 5 ppm).

Risk Assessment Workflow

The following decision tree outlines the logic for handling DMC impurities in pharmaceutical development.



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Figure 2: ICH M7 assessment and control workflow for DMC.

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- To cite this document: BenchChem. [Technical Guide: Genotoxic Potential of 2-Chloro-N,N-dimethylethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8758973#genotoxic-potential-of-2-chloro-n-n-dimethylethanamine>]

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